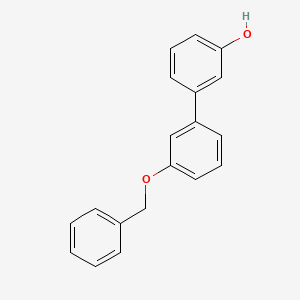

3-(3-Benzyloxyphenyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKREHXBTVSZAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602447 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889950-90-7 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 3 3 Benzyloxyphenyl Phenol and Analogues

Electrophilic Aromatic Substitution (EAS) Mechanisms on Phenolic Rings

Electrophilic aromatic substitution reactions involve an electrophile replacing a hydrogen atom on an aromatic ring. byjus.com The general mechanism proceeds in two principal steps:

The aromatic ring's π-electron system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.

A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.

For phenolic rings, this process is significantly accelerated. Phenols are highly susceptible to electrophilic substitution because the hydroxyl (-OH) group is a potent activating group, enriching the electron density of the aromatic ring. quora.combritannica.com This heightened nucleophilicity allows reactions to occur under milder conditions than those required for benzene (B151609) itself. byjus.com

The hydroxyl group is a powerful ortho, para-director. This directing effect stems from its ability to donate a lone pair of electrons from the oxygen atom into the benzene ring through resonance (+M effect). quora.com This delocalization of electrons increases the electron density specifically at the ortho (positions 2 and 6) and para (position 4) carbons relative to the hydroxyl group.

The resonance structures of the arenium ion intermediate formed during electrophilic attack illustrate this stabilization. When an electrophile attacks at the ortho or para position, a key resonance contributor can be drawn where the positive charge is delocalized onto the oxygen atom, forming a stable oxonium ion. This additional resonance structure significantly stabilizes the intermediate, lowering the activation energy for the reaction. lkouniv.ac.in In contrast, attack at the meta position does not allow for this type of stabilization, making the meta pathway energetically less favorable.

In the case of 3-(3-Benzyloxyphenyl)phenol, the hydroxyl group on one ring strongly activates it for electrophilic attack. The primary sites for substitution on this phenolic ring are therefore positions 2, 4, and 6. The bulky (3-benzyloxyphenyl) substituent at position 3 may exert some steric hindrance, potentially disfavouring attack at the adjacent position 2. Consequently, electrophilic substitution is predicted to occur preferentially at the para-position (4) and the less hindered ortho-position (6).

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | ortho, para |

| -NH₂ (Amino) | Strongly Activating | ortho, para |

| -OR (Alkoxy) | Strongly Activating | ortho, para |

| -Alkyl | Activating | ortho, para |

| -Halogen | Deactivating | ortho, para |

| -NO₂ (Nitro) | Strongly Deactivating | meta |

| -SO₃H (Sulfonic Acid) | Strongly Deactivating | meta |

A direct consequence of the powerful activating nature of the hydroxyl group is the propensity for multisubstitution. libretexts.org The introduction of the first electrophile does not sufficiently deactivate the ring to prevent further reactions. In many cases, the newly introduced substituent is also an ortho, para-director, leading to the rapid formation of di- and tri-substituted products.

Controlling the degree of substitution on highly activated rings like that of this compound requires careful management of reaction conditions. byjus.com For instance, in halogenation, using a non-polar solvent and low temperatures can favor the formation of monosubstituted products. youtube.com Conversely, employing highly polar solvents like water often leads to exhaustive substitution at all available ortho and para positions. byjus.com

The general principles of EAS are evident in specific reactions such as halogenation, nitration, and sulfonation, with conditions often modified to accommodate the high reactivity of the phenolic ring.

Phenols undergo halogenation with remarkable ease. Unlike benzene, the reaction with bromine or chlorine does not typically require a Lewis acid catalyst because the hydroxyl group makes the ring sufficiently nucleophilic. byjus.comlkouniv.ac.in

The reaction of phenol (B47542) with bromine water is a classic example of multisubstitution, leading to the immediate formation of a white precipitate of 2,4,6-tribromophenol. byjus.com For a molecule like this compound, treatment with bromine water would be expected to yield the 4,6-dibromo derivative.

To achieve monosubstitution, milder conditions are necessary. Performing the reaction in a solvent of low polarity, such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), at low temperatures can limit the reaction to the formation of a mixture of ortho- and para-monobromophenols. youtube.com

Table 2: Conditions for the Bromination of Phenol

| Reagent(s) | Solvent | Temperature | Primary Product(s) |

|---|---|---|---|

| Br₂ | CS₂ or CHCl₃ | Low (~0-5 °C) | Mixture of o-bromophenol and p-bromophenol |

The nitration of phenols also requires gentler conditions compared to benzene. Treatment of phenol with a mixture of concentrated nitric acid and sulfuric acid often leads to oxidation and the formation of tarry by-products. libretexts.org Therefore, nitration is typically carried out using dilute nitric acid at a low temperature (around 298 K). byjus.com This reaction yields a mixture of o-nitrophenol and p-nitrophenol.

For this compound, nitration with dilute nitric acid would be predicted to produce a mixture of 3-(3-Benzyloxyphenyl)-4-nitrophenol and 3-(3-Benzyloxyphenyl)-6-nitrophenol. Using more potent nitrating agents or harsher conditions could risk oxidation of the phenolic ring or lead to multiple nitration events. sid.ir

Sulfonation of phenols is typically achieved by heating with concentrated sulfuric acid. The electrophile in this reaction is sulfur trioxide (SO₃). A notable characteristic of sulfonation is its reversibility. The regiochemical outcome of the reaction is often temperature-dependent.

At lower temperatures (e.g., room temperature), the reaction is kinetically controlled, favoring the formation of the ortho-isomer, o-hydroxybenzenesulfonic acid. At higher temperatures (e.g., 100 °C), the reaction becomes thermodynamically controlled, and the more stable para-isomer, p-hydroxybenzenesulfonic acid, predominates. Applying this to this compound, sulfonation at lower temperatures would favor the formation of the 6-sulfonic acid derivative, while higher temperatures would favor the 4-sulfonic acid derivative.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Bromine |

| Carbon disulfide |

| Chloroform |

| Nitric acid |

| Sulfuric acid |

| Sulfur trioxide |

| 2,4,6-tribromophenol |

| 4,6-dibromo-3-(3-Benzyloxyphenyl)phenol |

| o-bromophenol |

| p-bromophenol |

| o-nitrophenol |

| p-nitrophenol |

| 3-(3-Benzyloxyphenyl)-4-nitrophenol |

| 3-(3-Benzyloxyphenyl)-6-nitrophenol |

| o-hydroxybenzenesulfonic acid |

| p-hydroxybenzenesulfonic acid |

| This compound-6-sulfonic acid |

Specific Electrophilic Reactions of Phenolic Moieties

Friedel-Crafts Reactions

The Friedel-Crafts reaction is a fundamental method for forming carbon-carbon bonds on aromatic rings. ijpcbs.com However, its application to phenols like this compound involves specific mechanistic considerations. Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) or at the phenolic oxygen (O-acylation). ucalgary.castackexchange.com

The primary challenge in Friedel-Crafts reactions with phenols is the interaction between the phenolic oxygen's lone pair of electrons and the Lewis acid catalyst (e.g., AlCl₃). stackexchange.com This coordination deactivates the catalyst and the aromatic ring towards the desired electrophilic substitution, often leading to poor yields. stackexchange.com

The reaction can proceed via two competing pathways:

C-acylation: An electrophilic aromatic substitution that yields a hydroxyarylketone. This product is thermodynamically more stable. ucalgary.ca

O-acylation: A nucleophilic acyl substitution that results in a phenolic ester. This pathway is kinetically favored and forms faster. ucalgary.ca

The choice between these pathways is governed by reaction conditions. The presence of a Lewis acid catalyst typically favors the more stable C-acylation product. ucalgary.ca Furthermore, aryl esters formed through O-acylation can rearrange into the C-acylated hydroxyaryl ketones under the influence of a Lewis acid, a process known as the Fries rearrangement. ucalgary.cayoutube.com

For a substituted molecule like this compound, the hydroxyl group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. mlsu.ac.inquora.comquora.com The bulky benzyloxy group would sterically hinder the positions adjacent to it, influencing the regioselectivity of the C-acylation product.

| Reaction Type | Mechanism | Product | Controlling Factor |

|---|---|---|---|

| C-Acylation (Friedel-Crafts) | Electrophilic Aromatic Substitution | Aryl Ketone | Thermodynamic Control (more stable product) ucalgary.ca |

| O-Acylation (Esterification) | Nucleophilic Acyl Substitution | Aryl Ester | Kinetic Control (faster formation) ucalgary.ca |

O-Alkylation and O-Acylation Reaction Mechanisms

O-alkylation and O-acylation are crucial reactions for modifying the hydroxyl group of phenols.

O-Alkylation: This reaction typically involves the reaction of a phenolate (B1203915) anion with an alkyl halide. pharmaxchange.info The phenolate is generated by treating the phenol with a base. pharmaxchange.info The mechanism can proceed through several pathways. A common pathway is an Sₙ2 reaction where the phenolate anion acts as a nucleophile, attacking the alkyl halide to form an ether. pharmaxchange.info

However, the competition between O-alkylation and C-alkylation is a significant factor. The phenolate ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. pharmaxchange.info

O-alkylation to form a phenolic ether is often the kinetically favored product. pnnl.govresearchgate.net

C-alkylation , where the alkyl group attaches to the ring, can also occur, particularly under conditions that block the oxygen anion, such as in protic solvents that can hydrogen bond with the phenolate oxygen. pharmaxchange.info

Studies using density functional theory (DFT) on phenol alkylation have shown that O-alkylation is generally the most energetically favorable pathway in neutral conditions. nih.govslchemtech.com An ionic rearrangement mechanism can then describe the intramolecular migration of the alkyl group from the ether to form C-alkylphenols. nih.gov

O-Acylation: This process converts phenols into phenolic esters using acylating agents like acyl chlorides or anhydrides. ucalgary.camdpi.com The mechanism can be catalyzed by either acids or bases.

Base catalysis involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the acylating agent. ucalgary.ca

Acid catalysis involves protonation of the acylating agent, which increases its electrophilicity. ucalgary.ca

Under phase transfer catalysis (PTC) conditions, the reaction between phenols and alkanoyl chlorides can be very efficient. lew.ro The mechanism involves the formation of an ion pair between the quaternary ammonium (B1175870) cation (from the catalyst) and the phenoxide anion. This ion pair transfers to the organic phase, where it reacts with the alkanoyl chloride in what is believed to be a bimolecular electrophilic attack, which is the rate-determining step. lew.ro

Oxidative Coupling Mechanisms of Phenols

Oxidative coupling is a powerful reaction that joins two phenolic units, forming either C-C or C-O bonds. wikipedia.org This process is central to the biosynthesis of many natural products and has been adapted for chemical synthesis. researcher.liferesearchgate.net The reaction is often catalyzed by transition metal complexes. wikipedia.org

The mechanism of oxidative phenol coupling generally proceeds through the formation of phenoxy radicals. A one-electron oxidation of the phenol generates a reactive radical intermediate. wikipedia.org Several mechanistic pathways are possible following this initial oxidation:

Radical-Radical Coupling: This involves the direct combination of two phenoxy radicals. However, this is considered less likely as it requires a high concentration of two relatively long-lived radicals. wikipedia.org

Radical-Phenol/Phenoxide Addition: A more commonly accepted mechanism involves the attack of a phenoxy radical on a neutral phenol molecule or a phenoxide ion. wikipedia.orgnih.gov This is followed by hydrogen atom abstraction and tautomerization to yield the final biphenolic product. wikipedia.org

Mechanistic studies suggest that both carbon-centered and oxygen-centered radicals can be formed as key intermediates. researchgate.net The selectivity for C-C versus C-O coupling can be difficult to control. C-O coupling is often less favored due to the lower radical spin density on the oxygen atom after the initial oxidation, which can lead to the kinetic trapping of C-C coupled products. wikipedia.org

| Proposed Mechanism | Description | Likelihood |

|---|---|---|

| Inner Sphere | The phenolic substrate coordinates to the metal catalyst before oxidation and coupling. wikipedia.org | Common in metal-catalyzed reactions |

| Outer Sphere | The catalyst oxidizes the phenol without direct coordination. wikipedia.org | Plausible pathway |

| Radical-Phenol Addition | A phenoxy radical attacks a neutral phenol molecule. wikipedia.orgnih.gov | Considered a likely pathway |

Intramolecular Rearrangements in Phenol-Containing Systems

Phenol-containing systems can undergo various intramolecular rearrangements, which are critical for synthesizing complex molecular architectures.

Fries Rearrangement: As mentioned previously, this is a key rearrangement of aryl esters (products of O-acylation) to hydroxyaryl ketones (products of C-acylation). ucalgary.ca The reaction is promoted by Lewis acids (like AlCl₃) or strong Brønsted acids and involves the migration of the acyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring. stackexchange.comyoutube.com The mechanism is thought to involve the formation of an acylium ion electrophile which then re-attacks the activated phenol ring.

Claisen Rearrangement: While not directly applicable to this compound itself, its analogues containing an allyl ether group can undergo this nih.govnih.gov-sigmatropic rearrangement. The reaction involves the thermal or acid-catalyzed rearrangement of an aryl allyl ether to an allylphenol, where the allyl group migrates to the ortho position.

Other Rearrangements: Recent studies have explored novel rearrangements. For example, an efficient method for the ortho-C-H amidation of phenols has been developed through the intramolecular rearrangement of N-phenoxyarylamide derivatives. nih.gov Mechanistic investigations of this process suggest that C-H bond cleavage is likely not the rate-determining step and that an intramolecular rearrangement is involved. nih.gov Additionally, nih.govresearchgate.net-sigmatropic rearrangements of allylic ylides or related systems are important processes in organic synthesis. researchgate.netrsc.org

Solvent Effects on Reaction Mechanisms

Solvents can have a profound influence on the rates and mechanisms of reactions involving phenols. nih.govrsc.org The choice of solvent can alter reaction pathways and product selectivity.

The rates of reactions involving the abstraction of the phenolic hydrogen, such as in oxidative processes, are heavily influenced by the solvent's ability to accept hydrogen bonds and to solvate anions. researchgate.netnih.gov These reactions can occur through at least three distinct mechanisms, and the balance between them depends on the solvent environment:

Hydrogen Atom Transfer (HAT)

Proton-Coupled Electron Transfer (PCET)

Sequential Proton-Loss Electron Transfer (SPLET)

In the context of alkylation, solvent choice is critical for controlling O- versus C-alkylation. Protic solvents can form hydrogen bonds with the phenolate oxygen, shielding it and thus promoting C-alkylation. pharmaxchange.info In contrast, aprotic solvents often favor the O-alkylated product. pharmaxchange.info

Similarly, in halogenation reactions of phenols, the solvent polarity plays a key role. mlsu.ac.in In polar solvents like water, phenol ionizes to the highly reactive phenoxide ion, leading to polysubstitution (e.g., tribromination). mlsu.ac.inyoutube.com In non-polar solvents such as CS₂ or CCl₄, the ionization of phenol is suppressed, making the ring less activated and favoring monosubstitution. mlsu.ac.inyoutube.com

| Solvent | Solvent Type | Phenol Reactivity | Primary Product | Source |

|---|---|---|---|---|

| Water (aqueous) | Polar, Protic | High (forms phenoxide ion) | 2,4,6-Tribromophenol | mlsu.ac.inyoutube.com |

| Carbon Disulfide (CS₂) | Non-polar | Lower (unionized phenol) | o-Bromophenol and p-Bromophenol | mlsu.ac.inyoutube.com |

3 3 Benzyloxyphenyl Phenol As a Synthetic Building Block and Precursor

Intermediate in the Synthesis of Chemically and Biologically Active Molecules

The m-aryloxy phenol (B47542) scaffold, central to 3-(3-Benzyloxyphenyl)phenol, is a core component in various biologically active molecules. While direct synthesis from this compound is not extensively documented in readily available literature, the utility of closely related analogues underscores the synthetic potential of this class of compounds. For instance, the related compound 3-(3,5-dimethoxyphenoxy)phenol serves as a key intermediate in the synthesis of fulicineroside. This natural product has demonstrated moderate inhibitory activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as significant inhibition of crown gall tumors, indicating its potential as an anti-tumor agent.

Similarly, 3-(p-tolyloxy)phenol is used to synthesize polysubstituted imidazolone (B8795221) derivatives. These derivatives exhibit properties as peroxisome proliferator-activated receptor (PPAR) agonists, which are valuable for treating conditions associated with lipid and glucose metabolism disorders, including diabetes and obesity. The synthesis of these complex molecules highlights the role of m-aryloxy phenols as foundational intermediates for creating compounds with significant pharmacological applications.

| Intermediate Compound | Derived Active Molecule/Class | Biological Activity/Application |

| 3-(3,5-Dimethoxyphenoxy)phenol | Fulicineroside | Antibacterial, Anti-tumor |

| 3-(p-Tolyloxy)phenol | Polysubstituted Imidazolones | PPAR agonist for metabolic disorders |

| 4-(3-Hydroxyphenoxy) benzoic acid | Benzamide Derivative | Pharmacological tool |

Application in the Construction of Complex Organic Architectures

The unique structure of this compound, with its differentially protected hydroxyl groups, makes it an ideal candidate for the systematic construction of complex organic molecules.

Phenolic compounds are frequently used as starting materials for the synthesis of various propanoic acid derivatives, which are known for their biological activities. Research has demonstrated the synthesis of novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that exhibit potent, structure-dependent antimicrobial activity against multidrug-resistant bacteria and fungi. These syntheses often involve the reaction of a phenol-containing starting material, such as 4-aminophenol, with acrylic acid or its esters. The phenolic hydroxyl group is a crucial feature, as it can be leveraged for further functionalization or can contribute to the biological activity of the final molecule. The structure of this compound provides a similar phenolic starting point that could be incorporated into analogous synthetic pathways to create complex propanoic acid-based structures.

The m-aryloxy phenol framework is also found in complex chiral molecules. An example is the synthesis of N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy) benzamide. This multi-step synthesis utilizes 4-(3-hydroxyphenoxy) benzoic acid, a related m-aryloxy phenol, which is condensed with a chiral piperazine (B1678402) derivative. This process demonstrates how the aryloxy phenol unit can be integrated into stereochemically complex structures that are often essential for specific biological targeting. The presence of a free hydroxyl group on the this compound scaffold allows for its potential use in similar condensation reactions to build chiral architectures.

Integration into Polymer and Material Science Applications

Phenolic compounds are foundational monomers in polymer science, most notably for the production of phenol-formaldehyde (PF) resins, also known as phenoplasts. These synthetic polymers were the first to be produced commercially and are valued for their hardness, thermal stability, and chemical resistance. The synthesis can be controlled to produce either resoles or novolacs, which are then cured to form a highly crosslinked three-dimensional network.

The structure of this compound is particularly well-suited for advanced polymer applications. The benzyloxy group serves as a thermally stable protecting group for one of the phenolic hydroxyls. This allows the molecule to be incorporated into a polymer backbone via the unprotected phenol. Subsequent removal of the benzyl (B1604629) group can unmask the second hydroxyl group, providing a reactive site for crosslinking or for grafting other functional molecules onto the polymer chain. Furthermore, m-aryloxy phenols such as 3-phenoxyphenol (B1222215) are identified as key components in the production of high-performance functional plastics, specifically polyimide resins. This highlights the role of the diaryl ether linkage in creating robust and functional materials.

Role in Multi-Step Synthetic Sequences

The stability of the diaryl ether bond and the ability to selectively protect and deprotect the hydroxyl groups make m-aryloxy phenols like this compound reliable intermediates in multi-step synthetic sequences. Their utility is demonstrated in various complex syntheses reported in the literature.

One such sequence involves the synthesis of 3-(aryloxy)phenols starting from 3-chlorocyclohex-2-en-1-one. This multi-step process includes an initial reaction with a phenol, followed by bromination at the C(2) position, and finally, aromatization to yield the desired 3-(aryloxy)phenol. This pathway requires several distinct reagents and conditions, showcasing the role of the aryloxy phenol precursor as a stable building block that withstands multiple transformations.

Another common multi-step approach is the two-step synthesis of m-aryloxy phenols from precursors like 3-iodoanisole. This process typically involves an initial copper-catalyzed etherification reaction, followed by a demethylation step to yield the final phenolic product. The ability of the core structure to undergo these sequential reactions makes it a valuable component in the strategic assembly of complex target molecules.

| Synthetic Sequence | Starting Materials | Key Steps | Product Class |

| Aromatization Route | 3-chlorocyclohex-2-en-1-one, Phenols | Aryloxyether formation, Bromination, Aromatization | 3-(Aryloxy)phenols |

| Etherification/Demethylation | 3-Iodoanisole, p-Methylphenol | Copper-catalyzed etherification, Demethylation | 3-(p-Tolyloxy)phenol |

| Diazonium Salt Hydrolysis | Anilines | Diazotization, Two-phase hydrolysis | 3-Phenoxyphenol |

Functional Monomer for High-Added Value Polymers

This compound can be considered a functional monomer for producing high-added-value polymers. The term "functional monomer" refers to a molecule that imparts specific chemical properties or reactivity to the resulting polymer. The bifunctional nature of this compound, containing both a free and a protected hydroxyl group, is key to its utility.

After polymerization utilizing the free hydroxyl group, the protected benzyloxy group can be cleaved to reveal a pendant phenolic hydroxyl group along the polymer chain. These exposed hydroxyl groups can significantly enhance the polymer's properties. For example, phenolic moieties are well-known for their antioxidant capabilities, and incorporating them into a polymer can impart this activity to the final material. Additionally, these pendant hydroxyls can serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of new functional groups. They can also act as reactive sites for cross-linking, which can improve the thermal stability and mechanical strength of the material. This ability to create tailored polymers with specific functionalities makes monomers like this compound valuable for developing advanced materials.

Information regarding the use of this compound as a derivatization template for natural phenols is not available in the reviewed scientific literature.

Extensive searches of scientific databases and literature have not yielded specific research detailing the application of this compound as a synthetic building block for the derivatization of natural phenols. While the general derivatization of phenols is a broad area of chemical research, no studies were found that specifically utilize this compound for this purpose.

Therefore, it is not possible to provide a detailed, scientifically accurate article with research findings and data tables on this specific topic as requested. The creation of such an article would require speculation beyond the available scientific evidence.

Theoretical and Computational Investigations of 3 3 Benzyloxyphenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. ichem.mdnih.gov This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov For a molecule like 3-(3-Benzyloxyphenyl)phenol, DFT could provide significant insights.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. By minimizing the energy of the system, the most probable bond lengths, bond angles, and dihedral angles can be calculated. For this compound, which has several rotatable bonds, a conformational analysis would be necessary to identify the global minimum energy structure among various possible conformers. This analysis is critical as the molecular conformation can significantly influence its chemical and physical properties.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values. Typically, red regions indicate negative potential, associated with electron-rich areas that are susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-poor areas prone to nucleophilic attack. An MEP map of this compound would highlight the reactive sites, such as the oxygen atoms of the hydroxyl and ether groups.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only, as specific research data for this compound is not available.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These parameters include:

Hardness (η): A measure of the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These quantum chemical parameters provide a quantitative basis for comparing the reactivity of different molecules.

Table 2: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Value |

|---|---|

| Hardness (η) | Data not available |

| Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

This table is for illustrative purposes only, as specific research data for this compound is not available.

Wavefunction analysis provides a detailed description of the electronic structure based on the molecular orbitals. Population analysis methods, such as Mulliken population analysis, are used to assign partial atomic charges to each atom in the molecule. This information is useful for understanding the charge distribution and identifying polar regions within the molecule. For this compound, a population analysis would reveal the charge distribution around the phenolic and benzylic ether moieties.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Density Functional Theory (DFT) Applications

Theoretical Modeling of Reaction Kinetics and Selectivity

Theoretical modeling is crucial for predicting the kinetic feasibility and selectivity of chemical reactions involving phenolic compounds. While specific kinetic models for this compound are not extensively detailed in the literature, general principles from studies on phenol (B47542) reactivity can be applied. Computational chemistry allows for the construction of kinetic models that describe complex reaction networks, such as the oxidation of phenols in advanced oxidation processes or carboxylation reactions using CO2.

For a molecule like this compound, theoretical models would need to account for the electronic effects of the benzyloxy substituent on the reactivity of the phenolic hydroxyl group and the aromatic rings. Density Functional Theory (DFT) calculations can be employed to determine the transition state energies and reaction barriers, providing rate constants for elementary reaction steps. Such models are instrumental in understanding how factors like temperature, pressure, and the presence of catalysts influence reaction outcomes. For instance, in phenol carboxylation, CO2 pressure is a critical parameter, with reactions showing no activity below a certain threshold. A comprehensive kinetic model for this compound would similarly identify key parameters controlling its transformations.

Computational Studies of Phenol Decomposition Pathways

O–H Bond Fission : Homolytic cleavage of the hydroxyl bond to form a phenoxy radical and a hydrogen atom.

Molecular Decomposition : Direct decomposition of phenol into cyclopentadiene (B3395910) (C5H6) and carbon monoxide (CO).

Phenoxy Radical Decomposition : The phenoxy radical, a key intermediate, can further decompose into a cyclopentadienyl (B1206354) radical (C5H5) and CO.

For this compound, these fundamental pathways would be complicated by the presence of the benzyloxy group. The C-O bond of the ether linkage presents an alternative weak point for initial cleavage, leading to a different set of radicals and subsequent reaction pathways. Computational modeling would be essential to map the potential energy surface and determine the dominant decomposition channels and products for this more complex structure. Such studies are critical for accurately predicting the behavior of bio-oils and other materials where substituted phenols are prevalent.

Investigations of Intermolecular Interactions

The physical and chemical properties of this compound in the solid state and in solution are governed by a network of intermolecular interactions. Computational methods are invaluable for characterizing these non-covalent forces, particularly hydrogen bonding and π-π stacking, which are prominent in phenolic compounds.

The hydroxyl group of this compound enables it to act as both a hydrogen bond donor and acceptor, leading to the formation of complex supramolecular structures. In crystals of related phenolic compounds, molecules are often linked by O—H⋯O or O—H⋯N hydrogen bonds, forming chains or layers. The strength and geometry of these bonds can be precisely analyzed using tools like Hirshfeld surface analysis and quantum chemical calculations.

Computational studies on various phenol derivatives show that the energy of these hydrogen bonds can vary significantly depending on the molecular environment and the nature of the acceptor atom. Density functional theory (DFT) can be used to estimate the interaction energies of these bonds. For phenolic systems, these interactions are moderately strong, significantly influencing properties like melting point, solubility, and crystal packing.

| Interacting Pair | Type of Hydrogen Bond | Calculated Interaction Energy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Phenol Dimer | O—H⋯O | -21 to -42 | |

| Phenol-Ammonia | O—H⋯N | -20 to -45 | |

| Benzimidazole-Phenol | O—H⋯N | -49.9 | |

| Benzimidazole-Acetone | O—H⋯O | -28.1 |

With three aromatic rings, this compound is expected to exhibit significant π-π stacking interactions. These forces, arising from the interaction between the π-electron systems of aromatic rings, are fundamental to the structure of many biological and chemical systems. Computational studies on benzene (B151609) and phenol dimers have identified two primary stable conformations:

Parallel-Displaced : The rings are parallel but offset from one another.

T-shaped : The edge of one ring points towards the face of the other.

| System | Conformation | Method/Basis Set | Interaction Energy (kcal mol⁻¹) | Reference |

|---|---|---|---|---|

| Hydrated Phenol Dimer | Staggered | MP2/6-311++G(d,p) | -27.31 | |

| Benzene Dimer | Parallel-Displaced | vdW-corrected DFT | -2.7 | |

| Benzene Dimer | T-shaped | vdW-corrected DFT | -2.5 | |

| Phenol Dimer | Parallel-Displaced | vdW-corrected DFT | -4.1 |

Analytical Characterization Research Methodologies

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the structure of organic compounds by examining the interaction of electromagnetic radiation with the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-(3-Benzyloxyphenyl)phenol, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of both phenyl rings, the benzylic methylene (B1212753) protons, and the phenolic hydroxyl proton.

Detailed findings from ¹H NMR analysis in deuterated chloroform (B151607) (CDCl₃) at 200 MHz show the following chemical shifts (δ) in parts per million (ppm): a multiplet ranging from 7.50 to 7.30 ppm is assigned to the five protons of the benzyl (B1604629) group's phenyl ring. A triplet at 7.12 ppm (J = 8.2Hz) corresponds to one of the protons on the substituted phenol (B47542) ring. A doublet of doublets at 6.57 ppm (J = 1.8, 6.2Hz) and a multiplet between 6.50 and 6.40 ppm are attributed to the other protons on the phenol ring. The singlet at 5.02 ppm is characteristic of the two benzylic protons (-CH₂-). A broad singlet at 4.86 ppm, which is exchangeable with D₂O, confirms the presence of the phenolic hydroxyl proton (-OH).

¹³C NMR Spectroscopy: While specific experimental ¹³C NMR data for this compound is not readily available in the surveyed literature, the expected spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group would typically appear in the downfield region (around 155-160 ppm). The carbon attached to the benzyloxy group would also be in a similar downfield region. The carbons of the two aromatic rings would have signals in the aromatic region (approximately 100-140 ppm), and the benzylic carbon (-CH₂) would resonate in the aliphatic region (around 70 ppm).

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound, recorded using a potassium bromide (KBr) pellet, displays several characteristic absorption bands. A broad peak at 3406 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The peak at 3032 cm⁻¹ corresponds to the C-H stretching of the aromatic rings. The sharp peaks at 1595, 1490, and 1454 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic rings.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

Experimental data from Chemical Ionization (CI) mass spectrometry shows a peak at a mass-to-charge ratio (m/z) of 201, which corresponds to the protonated molecule [M+H]⁺. This confirms the molecular weight of this compound to be 200 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of a molecule. Although specific HRMS data for this compound is not available in the reviewed literature, this technique would be instrumental in confirming its molecular formula, C₁₃H₁₂O₂.

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is a soft ionization technique coupled with a high-resolution mass analyzer. It is particularly useful for analyzing polar molecules. While no specific ESI-TOF MS data for this compound has been found in the searched literature, this method would be expected to readily ionize the phenolic hydroxyl group, providing a precise mass measurement of the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Mass Spectrometry (MS)

Atmospheric Pressure Chemical Ionization (APCI) MS

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry for the analysis of less polar, thermally stable compounds. It is particularly suitable for molecules that are not easily ionized by electrospray ionization (ESI). In APCI, the analyte solution is vaporized in a heated nebulizer, and the resulting gas-phase solvent molecules are ionized by a corona discharge. These solvent ions then transfer charge to the analyte molecules through chemical reactions. This process typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

While APCI-MS is a common technique for the analysis of phenolic compounds, a specific search for the application of this method to this compound did not yield any dedicated studies or datasets. General methodologies for phenols involve their introduction into the APCI source following chromatographic separation. The mass spectrometer then detects the characteristic mass-to-charge ratio of the ionized analyte, allowing for its identification and quantification. However, specific parameters such as vaporizer temperature, corona discharge current, or resulting mass spectra for this compound are not documented in the available literature.

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation of individual components from a mixture. The selection of a specific technique depends on the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For phenolic compounds, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A comprehensive search for established HPLC methods for the analysis of this compound did not provide any specific protocols. Generally, for similar phenolic compounds, a C18 column is employed with a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is typically performed using a UV detector, as the aromatic rings in phenolic compounds absorb ultraviolet light. Without specific studies, details on retention times, optimal mobile phase composition, and validation data for this compound remain unavailable.

Rapid Resolution Liquid Chromatography (RRLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster separations and higher resolution. This technique operates at higher pressures than conventional HPLC. While RRLC is widely used in pharmaceutical analysis and metabolomics for high-throughput screening, no specific applications or methods for the analysis of this compound have been reported.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a separation technique based on the differential migration of charged species in an electric field within a narrow capillary. For the analysis of neutral compounds like many phenols, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed. In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase to partition the neutral analytes.

No studies describing the separation of this compound by Capillary Electrophoresis were found. A hypothetical MEKC method would involve optimizing the buffer pH, surfactant type and concentration, and applied voltage to achieve a separation. However, without experimental data, migration times and separation efficiencies for this specific compound cannot be reported.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be elucidated, providing detailed information about bond lengths, bond angles, and conformation.

A search of crystallographic databases for the crystal structure of this compound did not yield any results. Therefore, no information on its crystal system, space group, unit cell dimensions, or detailed molecular geometry from X-ray diffraction analysis is currently available in the public domain.

X-ray Single Crystal Diffraction for Structural Elucidation

X-ray single-crystal diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. While the specific crystallographic data for this compound is not publicly available, the methodology can be illustrated by examining a closely related compound containing both a 3-benzyloxyphenyl group and a hydroxyphenyl group: (2E)-3-(3-benzyloxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. nih.gov

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction patterns are collected by a detector. nih.gov The angles and intensities of these diffracted beams are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. Software packages like SHELXS and SHELXL are commonly used to solve and refine the crystal structure.

The analysis of (2E)-3-(3-benzyloxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one revealed that it crystallizes in a monoclinic system. nih.gov Key data obtained from such an analysis provides unambiguous proof of the molecule's connectivity and conformation in the solid state.

Table 1: Illustrative Crystallographic Data for a Related Benzyloxyphenyl Compound Data for (2E)-3-(3-benzyloxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one nih.gov

| Parameter | Value |

| Chemical Formula | C₂₂H₁₈O₃ |

| Molecular Weight (Mr) | 330.36 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.6343 (1) |

| b (Å) | 35.7706 (5) |

| c (Å) | 8.1537 (1) |

| β (°) | 121.879 (1) |

| Volume (V) (ų) | 1643.12 (4) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond determining the molecular structure, X-ray diffraction data allows for a detailed analysis of how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. For phenolic compounds, these interactions are critical in defining the supramolecular architecture. iucr.orgiucr.org

In compounds containing hydroxyl and ether groups, such as this compound, the following interactions are typically observed:

Hydrogen Bonds: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the oxygen of the benzyloxy group and the hydroxyl group itself can act as acceptors. In related structures, both intramolecular O—H⋯O hydrogen bonds, which stabilize the molecular conformation, and intermolecular O—H⋯O hydrogen bonds, which link molecules together, are common. nih.gov For example, in some phenol-substituted benzimidazoles, O—H⋯N and O—H⋯O hydrogen bonds create chain-like structures.

C—H⋯π Interactions: These are weaker interactions where a C-H bond points towards the electron-rich π-system of an aromatic ring. These interactions play a significant role in stabilizing the crystal packing of aromatic compounds. In the structure of (2E)-3-(3-benzyloxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, C—H⋯π interactions involving the centroids of benzene (B151609) rings are observed, further stabilizing the crystal structure. nih.gov

π-π Stacking: Aromatic rings can interact with each other through π-π stacking, where the planes of the rings are arranged in a parallel or offset fashion. These interactions contribute to the formation of layered or columnar structures.

Sample Preparation and Extraction Methods

Effective sample preparation is a critical prerequisite for the accurate analysis of chemical compounds. scispace.com The choice of extraction method depends on the nature of the sample matrix (e.g., liquid or solid) and the physicochemical properties of the analyte. For phenolic compounds like this compound, several established techniques are employed.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phmethods.net This method is effective for extracting phenolic compounds from aqueous matrices. phmethods.net

The process involves selecting an organic solvent in which this compound is highly soluble, but which is immiscible with water (e.g., diethyl ether, ethyl acetate (B1210297), or toluene). The efficiency of the extraction is highly dependent on the pH of the aqueous phase. To ensure the phenolic hydroxyl group is not deprotonated (which would increase its water solubility), the aqueous sample is typically acidified to a pH below the pKa of the phenol. scispace.com The two phases are mixed vigorously to facilitate the transfer of the analyte into the organic phase and then allowed to separate. The organic layer containing the target compound is then collected for further analysis.

Solid-Liquid Extraction (SLE)

Solid-Liquid Extraction (SLE) is used to separate soluble components from a solid matrix by dissolving them in a liquid solvent. This technique would be applicable if this compound needed to be isolated from a solid sample, such as a plant matrix, soil, or a solid reaction mixture.

The solid sample is typically ground to increase the surface area and then brought into contact with an appropriate solvent. The choice of solvent is crucial and is based on the analyte's solubility. The process can be performed in various ways, including simple maceration, percolation, or more advanced methods like Soxhlet extraction, which uses continuous reflux of the solvent to achieve a thorough extraction. After extraction, the solid material is separated by filtration, and the resulting liquid extract, containing this compound, can be concentrated or further purified.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) has become a preferred alternative to LLE for sample cleanup and concentration due to its efficiency, selectivity, and reduced solvent consumption. scispace.com The technique partitions the analyte between a solid sorbent and a liquid phase. For a moderately nonpolar compound like this compound, a reversed-phase SPE sorbent is typically used.

The general procedure involves a series of steps, outlined in the table below.

Table 2: Standard Steps in Solid-Phase Extraction (SPE)

| Step | Description |

| Conditioning | The sorbent (e.g., C18 silica) is treated with a solvent like methanol to solvate the stationary phase, followed by water or a buffer to prepare it for the aqueous sample. |

| Loading | The sample solution is passed through the sorbent bed. The analyte, having a higher affinity for the sorbent than the sample matrix, is retained. |

| Washing | A specific solvent is passed through the sorbent to wash away weakly retained impurities while the analyte of interest remains bound. |

| Elution | A strong organic solvent (e.g., methanol, acetonitrile) is used to disrupt the analyte-sorbent interactions and elute the purified compound for collection. |

SPE is highly effective for isolating and concentrating phenolic compounds from complex matrices such as environmental water samples or biological fluids, providing a clean extract suitable for subsequent chromatographic analysis. scispace.com

Supramolecular Chemistry and Interactions of Phenolic Compounds

Formation of Amine-Phenol Adducts

The interaction between phenols and amines is a classic example of acid-base chemistry, often resulting in the formation of well-defined adducts or co-crystals. These interactions are primarily driven by the transfer of a proton from the acidic phenolic hydroxyl group to the basic amine, or through strong hydrogen bonding. The resulting structures are stabilized by a network of non-covalent interactions.

Research into the co-crystallization of phenolic compounds with various amines has demonstrated the reliability of the phenol-amine supramolecular synthon. For instance, studies on the interaction of substituted phenols with diamines like 1,2-bis(4-pyridyl)ethane (B167288) have shown the formation of predictable hydrogen-bonded networks. These studies highlight how the electronic and steric properties of the phenol (B47542) and amine components influence the geometry and stability of the resulting adducts.

Intermolecular Forces in Supramolecular Assemblies

The architecture of supramolecular assemblies is dictated by a delicate balance of various non-covalent interactions. In the context of phenolic compounds, hydrogen bonding and pi-pi interactions are particularly significant.

Hydrogen bonds are the primary directional forces in the assembly of phenolic compounds. The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, leading to the formation of robust and predictable patterns. In the solid state, these interactions often result in the formation of chains, sheets, or more complex three-dimensional networks. The specific geometry of these networks is influenced by the number and position of hydroxyl groups on the phenol, as well as the presence of other functional groups that can participate in hydrogen bonding.

For example, the co-crystallization of a diphenolic compound, 4,4'-(1,2-ethanediyl)bis-phenol, with various bipyridines results in the formation of extensive hydrogen-bonded networks where the phenolic hydroxyl groups interact with the nitrogen atoms of the pyridyl rings. These interactions are fundamental to the assembly of the resulting co-crystals.

In crystal structures of phenolic co-crystals, it is common to observe parallel or offset arrangements of aromatic rings, indicative of stabilizing pi-pi stacking. These interactions help to organize the molecules into layered or columnar structures.

The structured cavities and channels formed by the self-assembly of phenolic compounds can enable them to act as hosts for smaller guest molecules. This area of supramolecular chemistry, known as host-guest chemistry, is of interest for applications such as separation, storage, and sensing. The design of phenolic hosts often relies on creating specific recognition sites through a combination of hydrogen bonding and other non-covalent interactions.

For instance, calixarenes, which are macrocyclic compounds made up of phenolic units, are well-known for their ability to encapsulate a wide variety of guest molecules within their cavities. The binding of guests is driven by a combination of forces, including hydrogen bonding, van der Waals interactions, and the hydrophobic effect.

Crystal Engineering of Phenolic Architectures

Crystal engineering is the rational design and synthesis of crystalline solids with desired properties. This field leverages an understanding of intermolecular interactions to control the assembly of molecules in the solid state.

The predictability of hydrogen bonding in phenols makes them excellent candidates for crystal engineering. By carefully selecting the phenolic building block and any co-crystallizing agents, it is possible to design and synthesize materials with specific network topologies and physical properties.

The use of multi-functional phenols and complementary co-formers allows for the construction of complex and robust crystalline architectures. For example, the combination of diphenols and bipyridines has been shown to reliably produce hydrogen-bonded networks with predictable connectivity, demonstrating the power of a synthon-based approach to crystal engineering. The principles learned from these systems can be extended to more complex molecules to create novel functional materials.

Self-Assembly Principles of Phenolic Compounds

The self-assembly of phenolic compounds into ordered supramolecular structures is governed by a delicate interplay of non-covalent interactions. While direct research on the self-assembly of 3-(3-Benzyloxyphenyl)phenol is not extensively available in the reviewed literature, the principles governing the aggregation of related phenolic and polyphenolic compounds provide a strong basis for understanding its potential behavior. The key driving forces for the self-assembly of such molecules include hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen bonds are of paramount importance in the self-assembly of phenols, acting as highly directional interactions that guide the formation of specific architectures. The hydroxyl group (-OH) of the phenol moiety is a potent hydrogen bond donor, while the oxygen atom itself can act as a hydrogen bond acceptor. This dual role allows for the formation of various motifs, including chains, rings, and more complex networks. In the context of this compound, the hydroxyl group is expected to be a primary site for hydrogen bonding, potentially forming linkages with other phenol moieties or with the ether oxygen of the benzyloxy group.

Another critical interaction is π-π stacking, which arises from the attractive, non-covalent forces between aromatic rings. In molecules containing multiple phenyl rings, such as this compound, these interactions contribute significantly to the stability of the assembled structure. The geometry of the π-π stacking can vary, with common arrangements including face-to-face and edge-to-face orientations. These interactions are influenced by the electronic nature of the substituents on the aromatic rings.

The culmination of these non-covalent interactions can lead to the formation of well-defined supramolecular structures. For instance, many polyphenolic compounds have been shown to self-assemble into complex biomaterials like hollow spheres. This process often involves an initial oxidative coupling that facilitates the rearrangement of molecular species into these intricate architectures.

Influence of Substituents on Supramolecular Interactions

The nature and position of substituents on a phenolic core profoundly influence the strength and directionality of the non-covalent interactions, thereby dictating the resulting supramolecular architecture. In this compound, the key substituents are the hydroxyl group and the benzyloxy group, both positioned at the meta-position of their respective phenyl rings.

The hydroxyl group is a strong activator for hydrogen bonding. Its ability to act as both a donor and an acceptor is a primary determinant in the formation of intermolecular networks. The acidity of the phenolic proton and the nucleophilicity of the oxygen atom can be modulated by other substituents on the ring, which in turn affects the strength of the hydrogen bonds formed.

The benzyloxy substituent (-OCH₂C₆H₅) introduces several important features that influence supramolecular interactions. Firstly, the ether oxygen atom can act as a hydrogen bond acceptor, potentially competing with or complementing the hydroxyl group's interactions. Secondly, the presence of an additional phenyl ring provides another site for π-π stacking interactions. Crystal structures of related compounds, such as (2E)-3-[3-(Benzyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, reveal the presence of intermolecular C-H···O and C-H···π interactions, which contribute to the stabilization of the crystal packing nih.gov. In this related chalcone, the molecules are linked into columns through these weak hydrogen bonds, and C-H···π interactions further stabilize the structure nih.gov.

The electronic effects of the substituents also play a crucial role. The benzyloxy group is generally considered to be an electron-donating group through resonance, which can influence the electron density of the aromatic rings and thereby modulate the strength of π-π stacking interactions. The interplay between the electron-donating benzyloxy group and the electron-donating hydroxyl group will ultimately determine the electronic landscape of the entire molecule, affecting its interaction with neighboring molecules.

Green Chemistry Approaches in the Synthesis and Transformation of Phenolic Compounds

Waste Minimization and Prevention

A cornerstone of green chemistry is the prevention of waste generation rather than its subsequent treatment or cleanup. In the synthesis of diaryl ethers like 3-(3-Benzyloxyphenyl)phenol, traditional methods such as the Ullmann condensation often generate significant waste streams. These can include stoichiometric amounts of copper salts, high-boiling polar solvents, and byproducts from side reactions.

Strategies to minimize waste in the synthesis of phenolic compounds focus on several key areas:

Catalytic Reactions: The use of catalytic amounts of reagents instead of stoichiometric quantities is a primary strategy. Modern variations of the Ullmann reaction, for example, employ catalytic amounts of copper or palladium, significantly reducing the metal waste generated.

Process Optimization: Careful optimization of reaction conditions, such as temperature, reaction time, and reactant ratios, can maximize the yield of the desired product and minimize the formation of byproducts.

Alternative Synthetic Routes: Exploring alternative synthetic pathways that inherently generate less waste is a crucial aspect of waste minimization. For instance, metal-free synthesis routes for diaryl ethers are being developed to avoid metal contamination in waste streams. encyclopedia.pub

Research into waste-minimized protocols for copper-catalyzed Ullmann-type reactions has demonstrated the potential for significant waste reduction. For instance, the use of biomass-derived solvents that can be easily recovered and reused contributes to a more circular chemical process.

Atom Economy Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. nih.gov A higher atom economy indicates that a larger proportion of the reactant atoms are incorporated into the final product, resulting in less waste.

Calculation of Atom Economy:

In the context of synthesizing this compound, the atom economy can be analyzed for different synthetic routes. The classical Ullmann condensation, for example, often has a poor atom economy due to the use of stoichiometric amounts of copper and the formation of inorganic salts as byproducts.

Consider a simplified hypothetical reaction for the synthesis of a diaryl ether:

Ar-X + Ar'-OH + Base → Ar-O-Ar' + Base-H-X

In this reaction, the atoms from the base and the leaving group X on the aryl halide end up as byproducts, thus lowering the atom economy.

Addition reactions, rearrangements, and certain catalytic reactions are inherently more atom-economical as they involve the incorporation of all or most of the reactant atoms into the final product. researchgate.net For the synthesis of phenolic compounds, developing catalytic cycles where the catalyst is regenerated and not consumed in the reaction is key to improving atom economy.

Use of Safer Solvents and Reaction Media

Traditional organic solvents are often flammable, volatile, and toxic, posing risks to human health and the environment. researchgate.net Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether.

Conducting reactions in the absence of a solvent offers several advantages, including reduced waste, lower costs, and simplified purification procedures. Solvent-free reactions can be facilitated by techniques such as grinding, ball milling, or heating the neat reactants.

In the synthesis of diaryl ethers, solvent-free approaches have been successfully employed. For instance, the reaction of phenols with aryl halides can be carried out under solvent-free conditions using a solid support like potassium fluoride (B91410) on alumina, sometimes with the aid of microwave irradiation to accelerate the reaction. This approach not only eliminates the need for a solvent but can also lead to shorter reaction times and higher yields.

When a solvent is necessary, green chemistry advocates for the use of environmentally benign alternatives. These solvents are typically derived from renewable resources, are biodegradable, and have low toxicity.

Examples of greener solvents applicable to the synthesis of phenolic compounds include:

Water: As a non-toxic, non-flammable, and abundant solvent, water is an excellent choice for many reactions. encyclopedia.pub Metal-free arylations of phenols to form diaryl ethers have been successfully performed in water, offering a significantly greener alternative to traditional methods. encyclopedia.pub

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used in a variety of chemical reactions. Its properties can be tuned by adjusting pressure and temperature, allowing for control over solubility and reactivity.

Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature. They have negligible vapor pressure, are often thermally stable, and can be designed to have specific solvating properties. Their non-volatile nature significantly reduces air pollution.

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DES are often biodegradable, have low toxicity, and can be prepared from inexpensive and renewable materials. They have been successfully used as media for Ullmann-type coupling reactions.

Bio-derived Solvents: Solvents derived from biomass, such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and cyclopentyl methyl ether (CPME), are becoming increasingly popular as renewable and often safer alternatives to petroleum-based solvents.

The selection of a solvent is a critical aspect of designing a green synthetic process, and a comprehensive evaluation of its environmental, health, and safety impacts is essential. whiterose.ac.uk

Utilization of Green Catalysts

Green catalysts are foundational to sustainable synthesis, offering pathways that are more efficient, selective, and less environmentally harmful than traditional methods. Their application in the synthesis of phenolic compounds focuses on reusability, biological origins, and milder reaction conditions.

Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wisdomlib.orgjetir.org This technique is particularly valuable in green chemistry as it can enhance reaction rates, improve yields, and often reduce the need for harsh organic solvents. wisdomlib.orgjetir.org Common phase-transfer catalysts include quaternary ammonium (B1175870) salts, phosphonium (B103445) salts, and crown ethers. wisdomlib.org

A significant advancement in the green application of PTC is the development of reusable catalyst systems. For instance, in the synthesis of 3-(phenylmethoxy)phenol, a compound structurally related to this compound, the reaction of resorcinol (B1680541) with benzyl (B1604629) chloride has been successfully carried out using tetrabutylammonium (B224687) bromide (TBAB) under liquid-liquid-liquid phase transfer catalysis (L-L-L PTC). researchgate.net This system allows for the catalyst-rich phase to be recovered and reused multiple times with minimal impact on reactivity, which aligns with the green chemistry goal of waste minimization. researchgate.net The reusability of the catalyst not only reduces costs but also lessens the environmental burden associated with catalyst disposal.

Table 1: Comparison of Phase Transfer Catalysts in Organic Synthesis

| Catalyst Type | Example | Key Advantages | Reusability |

|---|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | High efficiency, commercial availability | High; can be recovered and reused in systems like L-L-L PTC researchgate.net |

| Phosphonium Salts | Tetrabutylphosphonium bromide | Higher thermal stability than ammonium salts | Generally good, depending on the reaction conditions |

Biocatalysis leverages enzymes and whole-cell microorganisms to perform chemical transformations, offering high selectivity and specificity under mild, aqueous conditions. nih.gov This approach is a cornerstone of green chemistry, avoiding the use of toxic reagents and harsh reaction environments. mdpi.com In the realm of phenolic compounds, enzymes such as lipases, peroxidases, and laccases are widely used.

Enzymatic conversions can be employed for various transformations, including esterification, dimerization, and the release of bound phenolic compounds from complex natural matrices. nih.govnih.govembrapa.br For example, immobilized lipase (B570770) B from Candida antarctica (CALB) has been used to catalyze the esterification of phenolic compounds to enhance their lipophilicity and antioxidant properties. nih.gov Furthermore, enzymes can facilitate the dimerization of simple phenols, such as vanillin (B372448) and eugenol (B1671780) derivatives, to produce biphenyl (B1667301) compounds, which are structurally analogous to the core of this compound. rsc.org The use of microbial methods not only allows for the conversion of phenolics into more biologically active compounds but also carries significant environmental and sustainability advantages. mdpi.com

Successive hydroxylation of aromatic compounds can also be achieved using biocatalysts. Toluene (B28343) 4-monooxygenase (T4MO) from Pseudomonas mendocina KR1 and toluene 3-monooxygenase (T3MO) from Ralstonia pickettii PKO1 have demonstrated the ability to oxidize benzene (B151609) sequentially to phenol (B47542), catechol, and 1,2,3-trihydroxybenzene. nih.gov This showcases the potential of biocatalysts to perform complex oxidations in a controlled manner, which is challenging to achieve with traditional chemical methods. nih.gov

A burgeoning area of green catalysis involves the use of catalysts derived from natural products or synthesized using biological templates. This approach often focuses on metallic nanoparticles supported on or synthesized with biomaterials, which act as both reducing and stabilizing agents.

For C-C coupling reactions, such as the Suzuki-Miyaura reaction, which is a key method for synthesizing biaryl compounds, palladium nanoparticles (Pd NPs) have been developed using eco-friendly methods. nih.govacs.org One such method involves using the extract of waste papaya peel to reduce Pd(II) to nanosized Pd(0) in a one-pot process without any external reducing agents or high temperatures. nih.govacs.org These biogenically synthesized Pd NPs have shown excellent catalytic activity for Suzuki-Miyaura and Sonogashira coupling reactions under mild conditions, often in greener solvents like water or ethanol. nih.govacs.org Such catalysts are not only effective and reusable but also valorize agricultural waste, adding another layer to their green credentials. acs.org The use of natural compounds from plants as ligands or supports for catalysts represents a cost-effective and environmentally friendly alternative to expensive and often toxic synthetic ligands.

Renewable Starting Materials

The transition from a fossil fuel-based economy to a bio-based one is a central goal of green chemistry. This involves utilizing renewable biomass as a primary feedstock for the production of chemicals.

Lignin (B12514952), a complex aromatic biopolymer found in plant cell walls, is the most abundant renewable source of aromatic compounds on Earth. mdpi.commdpi.com It is primarily composed of phenylpropanoid units, making it an ideal starting material for the production of high-value phenolic compounds. mdpi.com The valorization of lignin, which is often treated as a waste product in the pulp, paper, and bioethanol industries, is a key focus of biorefinery research. mdpi.com

Various strategies have been developed to depolymerize lignin into its monomeric constituents, such as phenol, guaiacol, catechol, vanillin, and p-coumaryl alcohol. mdpi.comnih.govresearchgate.net One promising approach is the "lignin-first" or reductive catalytic fractionation (RCF) method. mdpi.com This process involves the extraction and immediate catalytic conversion of lignin from lignocellulose, which prevents the formation of recalcitrant C-C bonds and results in a higher yield of monomeric aromatic compounds. mdpi.com For instance, pinewood lignin has been effectively converted to monomeric alkylmethoxyphenols through Pt/C-catalyzed reductive depolymerization, which can then be further processed into phenol. d-nb.info These lignin-derived platform molecules can serve as renewable precursors for the synthesis of more complex structures like this compound, thereby reducing the reliance on petrochemical feedstocks. nih.gov

Table 2: Key Phenolic Monomers Obtainable from Lignin

| Monomer | Chemical Formula | Lignin Source (Typical) | Potential Application |

|---|---|---|---|

| Phenol | C₆H₆O | All types | Precursor for resins, plastics, and various chemicals researchgate.net |

| Guaiacol | C₇H₈O₂ | Softwood | Synthesis of vanillin, flavorings, and pharmaceuticals mdpi.com |

| Vanillin | C₈H₈O₃ | Most types | Flavoring agent, chemical intermediate nih.gov |

| p-Coumaryl alcohol | C₉H₁₀O₂ | Grasses, Softwood | Precursor for polymers and fine chemicals nih.gov |

Development of Environmentally Friendly Separation and Purification Methods

Conventional methods for the extraction and purification of phenolic compounds, such as liquid-liquid extraction (LLE) and Soxhlet extraction, are time-consuming and rely on expensive and hazardous solvents. nih.gov Modern, greener alternatives include solid-phase extraction (SPE), membrane filtration, and various forms of chromatography that use more benign solvents. nih.govmdpi.com

SPE is a widely used technique that reduces solvent consumption and can be automated. nih.gov For the separation of phenolic compounds from complex mixtures, counter-current chromatography (CCC) has emerged as a valuable technique that avoids the use of solid supports and can be operated with greener solvent systems. nih.govmdpi.com A recent innovation is the coupling of CCC with deep eutectic solvents (DES), which are a new class of green solvents composed of hydrogen bond donors and acceptors. mdpi.comresearchgate.net This combination provides an effective and environmentally friendly method for isolating pure phenolic compounds from natural extracts. mdpi.com Additionally, membrane filtration processes like ultrafiltration and nanofiltration are being used for the separation and enrichment of phenolic compounds from winery by-products and other sources, offering a solvent-free purification pathway. mdpi.com

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing 3-(3-Benzyloxyphenyl)phenol derivatives?

- Methodology : The Claisen-Schmidt condensation is widely used. For example, a chalcone derivative was synthesized by reacting 4-benzyloxybenzaldehyde with a ketone (e.g., 2-hydroxy-5-methoxyacetophenone) in ethanol under basic conditions (KOH), followed by acidification (pH 3–4) and recrystallization from ethanol-DMF mixtures . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodology :